3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole
Overview
Description
3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole is a heterocyclic compound that contains a triazole ring substituted with a phenyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole is the Phytoene desaturase enzyme . This enzyme plays a crucial role in the carotenoid biosynthetic pathway, which is essential for the formation of carotene and chlorophyll in plants .
Mode of Action
This compound interacts with its target by inhibiting the Phytoene desaturase enzyme . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation of chlorophyll . The compound also prevents the secretion of abscisic acid, a plant hormone .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of Phytoene desaturase disrupts this pathway, leading to a decrease in carotene and chlorophyll production . This disruption can have downstream effects on plant growth and development.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the plant system, metabolized over time, and eventually excreted or degraded .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of chlorophyll and a decrease in carotene production . This can lead to discoloration and reduced growth in plants, as these compounds are essential for photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation in soil and water is largely dependent on UV light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include steps to ensure high yield and purity, such as the use of advanced purification techniques and the optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-phenyl-5-(trifluoromethyl)-1,2,4-thiadiazole
Uniqueness
3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVRZHXKHXGIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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